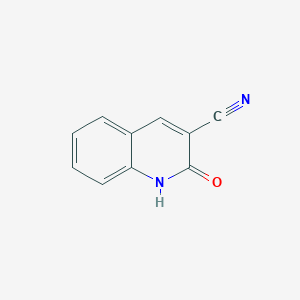

2-Oxo-1,2-dihydroquinoline-3-carbonitrile

描述

Overview of Quinoline (B57606) Derivatives in Chemical and Medicinal Sciences

Significance of Quinoline Scaffold in Drug Discovery and Organic Synthesis

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry and organic synthesis. scispace.comsapub.org Its structural versatility allows for functionalization at various positions on the rings, making it a valuable building block for designing a diverse array of molecules. sapub.orgresearchgate.net This adaptability has led to the development of numerous quinoline-based compounds with a broad spectrum of pharmacological activities. scispace.comwikipedia.org

The quinoline nucleus is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This property has made it a cornerstone in drug discovery, leading to the development of therapeutics for a wide range of diseases. scispace.combhu.ac.in For instance, quinoline derivatives are prominent in antimalarial drugs like quinine (B1679958) and chloroquine (B1663885), antibacterial agents (fluoroquinolones), and various anticancer, antiviral, and anti-inflammatory medications. wikipedia.orgresearchgate.net The synthetic accessibility of quinoline and its derivatives, through classic reactions like the Friedländer and Knorr syntheses, further enhances its importance, allowing chemists to readily create libraries of compounds for screening and development. researchgate.net

Table 1: Examples of Commercially Available Quinoline-Containing Drugs

| Drug Name | Therapeutic Area |

|---|---|

| Chloroquine | Antimalarial, Antirheumatic |

| Ciprofloxacin | Antibacterial |

| Quinine | Antimalarial |

| Mefloquine | Antimalarial |

| Bulaquine | Antimalarial |

| Camptothecin | Anticancer |

| Tipifarnib | Anticancer |

Role of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. mdpi.com They are of immense importance in modern chemistry, representing over half of all known organic compounds. nih.gov Their significance spans across pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

In medicinal chemistry, heterocyclic scaffolds are ubiquitous; it is estimated that over 85% of all biologically active chemical entities contain a heterocycle. mdpi.com The presence of heteroatoms imparts unique physicochemical properties, such as polarity, hydrogen bonding capability, and solubility, which are crucial for a molecule's pharmacokinetic and pharmacodynamic profiles. mdpi.com This allows medicinal chemists to fine-tune the properties of drug candidates to enhance efficacy and safety. nih.gov Heterocycles form the core of a vast number of drugs, including antibiotics, anticancer agents, and treatments for neurological disorders. ekb.eg Beyond medicine, they are integral to the development of advanced materials like conducting polymers, organic semiconductors, and functional dyes, where their specific electronic properties are exploited. mdpi.comnih.gov

Structural Classification and Nomenclature of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

The compound this compound is identified by its systematic IUPAC name, 2-oxo-1H-quinoline-3-carbonitrile, and is registered under the CAS number 36926-82-6. nih.gov Its structure is defined by two key components: the quinoline-2-one core and the carbonitrile functional group at the 3-position.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 2-oxo-1H-quinoline-3-carbonitrile |

| CAS Number | 36926-82-6 |

Data sourced from PubChem CID 2764577. nih.gov

Defining the Quinoline-2-one Core

The core of the molecule is quinolin-2(1H)-one, also known as 2-quinolone or carbostyril. google.comorgsyn.org This structure is a derivative of quinoline where an oxo (or keto) group is present at the C2 position of the ring. It is classified as a quinolone and exists as a lactam, which is a cyclic amide. google.comorgsyn.org The quinolone ring system is a highly significant heterocycle in drug research due to its privileged structure, which imparts a wide range of pharmacological activities. researchgate.net The 2-quinolone scaffold, in particular, is found in numerous biologically active compounds and is a key intermediate in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org It is the tautomer of 2-hydroxyquinoline, with the keto (amide) form being the predominant tautomer. google.com

Importance of the Carbonitrile Functional Group

The carbonitrile group, also known as a cyano group (-C≡N), is a crucial functional group in organic and medicinal chemistry. researchgate.net Its inclusion in a molecule can significantly influence its biological and physicochemical properties. The nitrile group is strongly electron-withdrawing and has a linear geometry. nih.gov

In drug design, incorporating a nitrile group has become a promising strategy for several reasons. It can enhance the binding affinity of a molecule to its biological target and is often used as a bioisostere for carbonyl, hydroxyl, or halogen groups, acting as a hydrogen bond acceptor. orgsyn.org Furthermore, the nitrile group can improve the pharmacokinetic profile of a drug candidate by increasing solubility and metabolic stability. nih.govorgsyn.org More than 60 small-molecule drugs on the market contain this functional group. nih.gov In some cases, the electrophilic nature of the nitrile's carbon atom allows it to act as a "warhead," forming a covalent bond with a nucleophilic residue (like cysteine or serine) in an enzyme's active site, leading to irreversible inhibition. nih.gov

Historical Development and Early Research on this compound and Related Analogues

While a detailed historical record of the first synthesis of this compound is not extensively documented in seminal publications, its creation is rooted in well-established and classical organic reactions developed for quinoline synthesis. The formation of the 2-quinolone ring system often relies on variations of the Friedländer annulation or the Knoevenagel condensation.

A historically significant and plausible route for the synthesis of this compound involves the reaction between 2-aminobenzaldehyde (B1207257) and an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or cyanoacetamide. researchgate.netnih.gov This reaction is a type of condensation followed by cyclization. For instance, the Knoevenagel condensation of 2-aminobenzaldehyde with ethyl cyanoacetate, often catalyzed by a weak base like piperidine, would yield an intermediate that subsequently undergoes intramolecular cyclization (ring-closure) to form the final this compound product. wikipedia.orgbhu.ac.in

Early research into quinolin-2-one derivatives was driven by the discovery of their diverse biological activities. sapub.org Scientists synthesized numerous analogues by modifying the substituents on the quinolone core to explore structure-activity relationships. Research on related compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives, has been more widely published. mdpi.comresearchgate.net These studies often use ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a key intermediate, which can be synthesized by reacting 2-aminobenzaldehyde with diethyl malonate. mdpi.com This carboxylate analogue serves as a versatile precursor for creating a wide range of derivatives, including amides, hydrazides, and other functionalized molecules, highlighting the extensive chemical exploration of the 3-substituted 2-quinolone scaffold.

Structure

3D Structure

属性

IUPAC Name |

2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMLIGSXULUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377508 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-82-6 | |

| Record name | 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36926-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 1,2 Dihydroquinoline 3 Carbonitrile

Established Synthetic Pathways to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Traditional syntheses primarily rely on condensation and cyclization reactions to build the foundational quinoline-2-one ring system. The introduction of the C3 carbonitrile can be achieved either by using a nitrile-containing precursor during cyclization or by modifying a pre-existing quinolinone core.

The formation of the bicyclic quinoline-2-one structure is the critical step in the synthesis. Two common strategies involve the cyclization of ortho-substituted anilines or the ring transformation of heterocyclic precursors like isatoic anhydrides.

A widely recognized method for constructing the 2-oxo-quinoline core is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netnih.gov In a typical procedure, 2-aminobenzaldehyde (B1207257) is condensed with an active methylene (B1212753) compound like diethyl malonate. researchgate.net This reaction is a base-catalyzed condensation followed by a cyclodehydration. researchgate.net

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde group of 2-aminobenzaldehyde and the active methylene of diethyl malonate, typically catalyzed by a weak base such as piperidine. mdpi.com The resulting intermediate then undergoes intramolecular cyclization via the attack of the amino group onto one of the ester carbonyls, followed by the elimination of ethanol (B145695) to yield the stable, aromatic quinolin-2-one ring system. This specific pathway yields ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a key precursor that can be further transformed to introduce the carbonitrile moiety. mdpi.com

Isatoic anhydrides serve as versatile and convenient precursors for a variety of nitrogen-containing heterocycles, including quinolinones. osi.lvresearchgate.net The reaction of isatoic anhydride (B1165640) with carbanions generated from active methylene compounds provides a direct route to 4-hydroxy-quinolin-2-one derivatives. wikipedia.org

In this pathway, a base is used to deprotonate the active methylene compound, such as malononitrile, generating a potent nucleophile. This carbanion attacks the more electrophilic carbonyl group (C4) of the isatoic anhydride, leading to the opening of the heterocyclic ring. The resulting intermediate subsequently undergoes an intramolecular cyclization, where the newly formed amide attacks the nitrile group, followed by tautomerization to afford the thermodynamically stable 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This method is advantageous as it builds the core and installs the necessary functional groups in a single synthetic sequence.

The most straightforward and common strategy for introducing the carbonitrile group at the C3 position is to incorporate it from the outset of the synthesis. This is achieved by selecting an active methylene compound that already contains a nitrile group for the initial condensation reaction.

By modifying the Friedländer synthesis and replacing diethyl malonate with either ethyl cyanoacetate (B8463686) or malononitrile, the carbonitrile group is directly integrated into the quinoline (B57606) ring at the C3 position. nih.gov The reaction of 2-aminobenzaldehyde with ethyl cyanoacetate, for instance, proceeds through a similar base-catalyzed condensation and cyclization mechanism. The enolate of ethyl cyanoacetate attacks the aldehyde, and the subsequent intramolecular cyclization of the amino group onto the ester carbonyl, followed by elimination, directly yields this compound. This approach is highly efficient as it avoids the need for subsequent functional group manipulations at the C3 position.

Cyclization Reactions for Quinoline-2-one Core Formation

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of protocols that are not only efficient but also environmentally benign. This has led to the exploration of novel metal-catalyzed and metal-free reactions, as well as the optimization of traditional methods using green chemistry principles.

Both metal-based and metal-free catalytic systems have been successfully applied to the synthesis of quinoline and quinolinone derivatives, offering advantages such as milder reaction conditions, higher yields, and improved selectivity.

Metal-Catalyzed Protocols: Palladium catalysis is a powerful tool for constructing heterocyclic systems. One such strategy involves the oxidative cyclization of aryl allyl alcohols and anilines to produce substituted quinolines. researchgate.net Although not leading directly to the title compound, these methods showcase the utility of transition metals in forming the core structure under specific conditions. For example, the reaction of cinnamic alcohol with aniline (B41778) catalyzed by palladium(II) acetate (B1210297) in DMSO at elevated temperatures yields 2-phenylquinoline. researchgate.net Such protocols represent advanced C-H activation and bond-forming strategies applicable to quinoline synthesis.

Metal-Free and Green Protocols: In alignment with green chemistry principles, numerous metal-free synthetic routes have been developed. These often involve the use of recyclable, non-toxic catalysts and solvent-free conditions. researchgate.net The Friedländer annulation, for instance, can be effectively catalyzed by Brønsted acids like p-toluenesulfonic acid (PTSA) or molecular iodine under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org Heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have also been employed, offering high yields and the significant advantage of easy catalyst recovery and reuse. nih.gov These methods reduce waste and avoid the use of hazardous reagents and solvents, making them attractive for sustainable chemical production. mdpi.comrsc.org

| Protocol Type | Catalyst | Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Metal-Catalyzed | Pd(OAc)₂ (10 mol%) | Aniline, Cinnamic alcohol | DMSO | 130 °C, 12 h | 2-Phenylquinoline | 85% | researchgate.net |

| Metal-Free | p-Toluenesulfonic acid (PTSA) | 2-Aminobenzophenone, Ethyl acetoacetate | Solvent-free | 120 °C, 10 min (Microwave) | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 98% | organic-chemistry.org |

| Metal-Free | Iodine (I₂) | 2-Aminoacetophenone, Ethyl acetoacetate | Solvent-free | 100 °C, 30 min | Ethyl 2,4-dimethylquinoline-3-carboxylate | 96% | organic-chemistry.org |

| Metal-Free (Heterogeneous) | g-C₃N₄-(CH₂)₃-SO₃H | 2-Aminoaryl ketone, Acetylacetone | Solvent-free | 100 °C, 4 h | Substituted quinoline | 97% | nih.gov |

Microwave-Assisted and Ultrasound Irradiation Methods in Quinoline Synthesis

Conventional methods for quinoline synthesis often require harsh reaction conditions and long reaction times. To overcome these limitations, microwave-assisted and ultrasound irradiation techniques have emerged as powerful tools, offering advantages such as accelerated reaction rates, higher yields, and milder conditions. nih.govnih.govnih.govnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various quinoline derivatives. nih.govnih.govrsc.orggoogle.com This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. For instance, a one-pot synthesis of 2-(1H)-quinolinone compounds has been developed using microwave assistance, highlighting the efficiency and green aspects of this method due to shorter reaction times and energy conservation. google.com While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the successful application of this technology to similar quinolinone structures suggests its high potential for this specific synthesis. The general approach often involves the condensation of appropriate starting materials, such as an aniline derivative and a three-carbon component, under microwave irradiation. rsc.org

Ultrasound Irradiation Methods:

Ultrasound-assisted synthesis is another green and efficient method for preparing quinoline derivatives. nih.govnih.govresearchgate.net Sonication facilitates chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. The synthesis of quinoline derivatives has been reported using ultrasound irradiation in aqueous media, which is considered an environmentally friendly approach. researchgate.net For example, a one-pot, three-component reaction for the synthesis of 2-substituted quinolines has been successfully carried out under ultrasound irradiation in water. researchgate.net This method has been shown to be effective for a variety of substrates, suggesting its applicability for the synthesis of this compound.

| Method | Key Advantages | Typical Reaction Time |

|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields, energy efficient. nih.govgoogle.com | Minutes to a few hours. rsc.org |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, improved yields, environmentally friendly. nih.govresearchgate.net | Varies, often shorter than conventional methods. nih.gov |

Green Chemistry Principles in the Synthesis of N-Heterocycles

The principles of green chemistry are increasingly being integrated into the synthesis of N-heterocycles like quinolines to minimize environmental impact. nih.govacs.org These principles focus on the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.

The application of green chemistry to quinoline synthesis often involves:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.netnih.gov

Catalysis: Employing catalysts, including nanocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.govacs.org This can also facilitate reactions under milder conditions.

Energy Efficiency: Utilizing energy-efficient methods like microwave and ultrasound irradiation, as discussed in the previous section. nih.govgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Nanocatalyzed protocols are a prime example of green synthesis in this area. For instance, the use of magnetic nanoparticles as catalysts allows for easy recovery and reuse, contributing to a more sustainable process. nih.gov The synthesis of various quinoline derivatives, including those with a carbonitrile group, has been successfully achieved using such green protocols. nih.gov

Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The primary points of derivatization include the nitrogen atom at the N1 position, the benzenoid ring, and the carbonitrile group at the C3 position.

The nitrogen atom of the quinolinone ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups.

N-Alkylation: Alkylation at the N1 position is a straightforward method to introduce alkyl chains. This is typically achieved by treating the parent quinolinone with an alkyl halide in the presence of a base. nih.govbeilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction, as O-alkylation can sometimes be a competing pathway. nih.gov For instance, the reaction of a 2(1H)-quinolinone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF typically favors N-alkylation. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through cross-coupling reactions. The Chan-Lam coupling, which utilizes a copper catalyst, is an effective method for the N-arylation of 2-oxoquinoline derivatives using arylboronic acids. nih.gov This reaction is often carried out under mild conditions and is tolerant of a variety of functional groups.

| Modification | Reagents and Conditions |

|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF). nih.govbeilstein-journals.org |

| N-Arylation | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)2), Base, Air. nih.gov |

The benzenoid ring of the quinoline nucleus is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: Direct halogenation of the benzene (B151609) portion of the quinoline ring can be achieved using standard halogenating agents. For example, chlorination can be introduced at specific positions on the benzenoid ring, as seen in derivatives like 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. nih.gov The position of substitution is directed by the existing substituents on the ring.

Nitration: Nitration of the benzenoid ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. This introduces a nitro group onto the aromatic ring, which can then be further transformed into other functional groups, such as an amino group. The specific conditions for nitration would need to be carefully controlled to manage regioselectivity and avoid unwanted side reactions.

The carbonitrile group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of derivatives. researchgate.netmdpi.com

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions. google.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Alkaline Hydrolysis: Alternatively, the nitrile can be hydrolyzed by heating with an aqueous solution of a strong base, such as sodium hydroxide. libretexts.org This process initially yields the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid from its corresponding ester (which can be derived from the nitrile) has been reported, demonstrating the feasibility of this transformation within this specific quinoline system. researchgate.netmdpi.com

Transformations Involving the Carbonitrile Group

Conversion to Other Nitrogen-Containing Heterocycles

The inherent reactivity of the α,β-unsaturated nitrile system in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic compounds. Through reactions involving its cyano and olefinic functionalities, new rings can be constructed, leading to novel chemical entities with potential applications in medicinal and materials science.

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) derivatives. nih.govnih.govyoutube.com The this compound molecule, with its keto group at C2 and the nitrile at C3, can act as a precursor to a 1,3-dicarbonyl equivalent. The reaction with hydrazine hydrate (B1144303) would likely proceed via initial nucleophilic attack at the C4 position, followed by cyclization involving the nitrile group to form a fused pyrazole (B372694) ring, specifically a pyrazolo[4,3-c]quinolin-3-amine derivative. A similar strategy has been successfully employed to convert 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives into fused pyrazolidinones. mdpi.comresearchgate.net

Isoxazoles: The construction of an isoxazole (B147169) ring can be achieved through the reaction of hydroxylamine (B1172632) with an α,β-unsaturated ketone or nitrile. researchgate.netnih.govnih.gov In the case of this compound, reaction with hydroxylamine hydrochloride in a basic medium is expected to yield a fused isoxazolo[5,4-c]quinolin-3-amine. The reaction mechanism involves a Michael addition of hydroxylamine to the C3-C4 double bond, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Pyrimidines: Pyrimidine synthesis often involves the reaction of a three-carbon unit with an amidine, urea, or thiourea. bu.edu.egorganic-chemistry.org The enone-nitrile functionality of this compound can serve as the three-carbon component. For instance, reaction with guanidine (B92328) could lead to the formation of a fused pyrimido[4,5-c]quinoline (B14755456) derivative. This transformation likely occurs through a Michael addition followed by cyclization and tautomerization to yield the aromatic diaminopyrimidine-fused quinolinone. This approach is analogous to the synthesis of pyrido[2,3-d]pyrimidines from related tetrahydropyridine (B1245486) precursors. nih.gov

| Target Heterocycle | Key Reagent | Plausible Product Structure |

|---|---|---|

| Pyrazole | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazolo[4,3-c]quinolin-3-amine |

| Isoxazole | Hydroxylamine (NH₂OH) | Isoxazolo[5,4-c]quinolin-3-amine |

| Pyrimidine | Guanidine (CH₅N₃) | 2,4-Diaminopyrimido[4,5-c]quinolin-5(6H)-one |

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The quinolinone core provides a platform for aromatic substitutions, while the conjugated system and nitrile group are key to cycloaddition and annulation reactions.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the quinolinone ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. For example, studies on related quinolone structures have shown that a substitution reaction at the C7 position is possible when a potent electron-withdrawing group, such as a nitro group, is present at the C8 position. nih.gov This reaction proceeds via a classic addition-elimination (SNAr) mechanism, where the nucleophile attacks the electron-deficient carbon, forming a stable Meisenheimer complex, which then rearomatizes by expelling a leaving group.

Cycloaddition Reactions and Annulation Strategies

The conjugated C3-C4 double bond and the nitrile group in this compound are active participants in cycloaddition and annulation reactions, providing pathways to complex polycyclic structures.

[3+2] Cycloaddition: The quinolinone scaffold is a valuable platform for 1,3-dipolar cycloadditions. A well-documented example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, used to synthesize 1,2,3-triazole derivatives from azido-quinolones and terminal alkynes. mdpi.comnih.gov While the title compound itself is not the azide, its derivatives can be readily prepared to participate in such reactions. The electron-deficient C3-C4 double bond can also act as a dipolarophile, reacting with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings fused to the quinolinone core. nih.govresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient C3-C4 double bond in the molecule can function as a dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, it could form a new six-membered ring fused to the quinoline core. The stereochemistry and regiochemistry of the cycloaddition would be governed by the frontier molecular orbital interactions between the diene and the dienophile.

Annulation Strategies: Annulation, or ring-forming, reactions can be used to build additional rings onto the quinolinone framework. Thermal annulation has been used to synthesize tetrahydroquinolines from related N-(2-alkenylphenyl)amino-substituted precursors. nih.gov Such strategies could be adapted to first functionalize the nitrogen or aromatic ring of this compound, followed by an intramolecular cyclization to achieve annulation.

| Reaction Type | Reactant Role of Quinolinone | Potential Partner | Resulting Structure |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophile (C3=C4 bond) | Nitrile Oxides, Azides | Fused Isoxazoline/Triazole Ring |

| [4+2] Cycloaddition | Dienophile (C3=C4 bond) | Electron-rich Dienes | Fused Cyclohexene Ring |

| Annulation | Substrate for functionalization | Bifunctional Reagents | Polycyclic Fused Systems |

Photochemical and Thermal Transformations

Photochemical Transformations: The quinoline ring system is known to undergo photochemical reactions. For instance, quinolines can participate in visible light-mediated C-H hydroxyalkylation reactions. nih.gov This process, which proceeds via a radical pathway, can functionalize the heterocyclic ring under mild conditions. Irradiation of this compound in the presence of suitable radical precursors could lead to novel functionalized derivatives at the C4 position or on the aromatic ring.

Thermal Transformations: The thermal stability and decomposition of quinolinone derivatives have been investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com For a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, thermal analysis showed it to be stable up to a certain temperature, beyond which it undergoes decomposition. mdpi.com Such analysis for this compound would reveal its thermal limits and potential for high-temperature reactions. Thermally induced reactions, such as intramolecular cyclizations or rearrangements, are also plausible, particularly if the molecule is appropriately substituted. For example, thermolytic ring closure of 4-azido-2-quinolones has been reported to yield fused heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 2 Oxo 1,2 Dihydroquinoline 3 Carbonitrile

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity of atoms within a molecule. For 2-Oxo-1,2-dihydroquinoline-3-carbonitrile, both ¹H and ¹³C NMR spectra offer a wealth of structural information.

In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts. The protons on the fused benzene (B151609) ring typically appear as multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm. The vinyl proton at the C4 position is expected to be deshielded due to the adjacent electron-withdrawing nitrile group and the carbonyl group, appearing as a distinct singlet at a lower field. The N-H proton of the lactam ring usually presents as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon (C2) of the lactam ring is characteristically found at a downfield chemical shift, typically in the range of δ 160-165 ppm. The carbon of the nitrile group (C≡N) also has a distinctive chemical shift, generally appearing around δ 115-120 ppm. The quaternary carbon at C3, attached to the nitrile group, and the vinyl carbon at C4 would have signals in the olefinic region of the spectrum. The remaining carbons of the fused benzene ring would produce a series of signals in the aromatic region, between approximately δ 115 and 140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on the quinoline core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | > 10.0 (broad singlet) | - |

| C2 | - | 160 - 165 |

| C3 | - | Quaternary, olefinic region |

| C4-H | Downfield singlet | Olefinic region |

| Aromatic-H | 7.0 - 8.0 (multiplets) | 115 - 140 |

| C≡N | - | 115 - 120 |

Note: These are predicted ranges based on data for similar quinolinone derivatives. Actual values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the nitrile and carbonyl groups.

A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile (C≡N) stretching vibration. The conjugated lactam carbonyl group (C=O) gives rise to a strong absorption band, typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the lactam ring usually appears as a broad band in the region of 3000-3300 cm⁻¹. Additionally, the spectrum will feature multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic and heterocyclic rings, and C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (lactam) | 3000 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong, Sharp |

| C=O stretch (lactam) | 1650 - 1680 | Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |

Mass spectrometry (MS) provides crucial information regarding the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₁₀H₆N₂O), the calculated molecular weight is approximately 170.17 g/mol . nih.gov The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern under electron impact (EI) ionization would likely involve initial cleavages characteristic of quinoline derivatives. A common fragmentation pathway for quinoline systems is the loss of HCN from the heterocyclic ring. mcmaster.ca For this compound, the fragmentation may be initiated by the loss of a carbon monoxide (CO) molecule from the lactam ring, a typical fragmentation for 2-quinolones. Subsequent fragmentation could involve the loss of the nitrile group as a cyanide radical (•CN) or the elimination of another molecule of HCN. The stability of the fused aromatic system would lead to a number of fragment ions corresponding to the quinoline core and its breakdown products.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 813535. nih.gov

This crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring system. It also reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. The N-H group of the lactam and the carbonyl oxygen are expected to participate in intermolecular hydrogen bonding, forming dimeric or polymeric structures in the solid state. The planar nature of the molecule would also facilitate π-π stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry Approaches for Structural Analysis

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the geometric, electronic, and energetic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust computational method for studying the properties of organic molecules. Calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry of this compound in the gas phase. researchgate.netualberta.ca

The optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography to assess the accuracy of the computational model. Furthermore, DFT calculations can elucidate the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including conformational changes and stability. nih.gov These simulations can provide valuable information on how molecules like this compound behave in different environments, guiding further drug development and materials science research. nih.gov

While the broader class of quinolone derivatives has been subject to molecular dynamics simulations to understand their interactions with biological targets, specific and detailed conformational studies on this compound using this method are not extensively reported in publicly available literature. nih.govnih.gov The application of MD simulations would be instrumental in exploring the rotational barriers around single bonds, the flexibility of the quinoline ring system, and the influence of solvent on its three-dimensional structure. Such studies would complement experimental data and provide a more complete picture of the molecule's dynamic nature.

Quantum Chemical Descriptors and Their Interpretation

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which help in understanding its reactivity, stability, and other properties. nih.gov Density Functional Theory (DFT) is a common computational method used to calculate these descriptors. nih.govuobaghdad.edu.iq For this compound and its derivatives, these descriptors offer insights into their chemical behavior.

Several quantum chemical parameters have been calculated for quinoline derivatives to understand their electronic properties. nih.govresearchgate.net These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate a molecule's structure with its biological activity. nih.gov

A selection of computed quantum chemical descriptors for this compound are presented below. These values are typically calculated using computational chemistry software and provide a theoretical basis for understanding the molecule's properties.

| Descriptor | Value | Interpretation |

| Molecular Formula | C₁₀H₆N₂O | Indicates the elemental composition of the molecule. nih.gov |

| Molecular Weight | 170.17 g/mol | The mass of one mole of the compound. biosynth.com |

| XLogP3 | 1.3 | A measure of the molecule's lipophilicity, suggesting moderate solubility in nonpolar solvents. nih.gov |

| Hydrogen Bond Donor Count | 1 | The molecule has one hydrogen atom attached to an electronegative atom (in this case, nitrogen), which can be donated in a hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The molecule has two electronegative atoms (oxygen and nitrogen of the nitrile group) that can accept a hydrogen bond. nih.gov |

| Rotatable Bond Count | 0 | The molecule is rigid with no freely rotatable single bonds. nih.gov |

This table is generated based on computationally derived data and provides a theoretical understanding of the molecule's properties.

Further interpretation of quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. uobaghdad.edu.iq The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack. mdpi.com For instance, in related quinazolin-one derivatives, the oxygen atoms and the π-system are identified as electron donor sites and targets for electrophilic attack based on DFT analysis. nih.gov

Biological Activity and Pharmacological Potential of 2 Oxo 1,2 Dihydroquinoline 3 Carbonitrile Derivatives

Anticancer Activities of Quinoline-Carbonitrile Scaffolds

Quinoline (B57606) derivatives are recognized for their potential in cancer therapy, with some compounds having been used in clinical trials. mdpi.com The quinoline core is a versatile scaffold in drug discovery, known to interact with various biological targets in cancer cells. researchgate.netnih.gov

Derivatives of the quinoline-carbonitrile scaffold exert their anticancer effects through various mechanisms, often leading to cell cycle arrest and apoptosis. ekb.eg For instance, certain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). mdpi.comnih.gov This disruption of the cell cycle is a key mechanism for inhibiting the proliferation of tumor cells. mdpi.com

Other mechanisms include the inhibition of crucial cellular enzymes and pathways. Quinoline derivatives have been investigated as inhibitors of tyrosine kinases, proteasomes, and tubulin polymerization, all of which are vital for cancer cell growth and survival. researchgate.netglobalresearchonline.net Additionally, some derivatives interfere with DNA repair mechanisms in cancer cells. researchgate.net The structural versatility of the quinoline scaffold allows for its interaction with a variety of biological targets, making it an attractive candidate for the development of new anticancer drugs. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoline-carbonitrile derivatives. These studies have shown that the nature and position of substituents on the quinoline ring significantly influence the cytotoxic activity. researchgate.net

For example, in a series of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives tested against the MCF-7 breast cancer cell line, the substitution pattern on the aryl group was found to be critical. mdpi.com Specifically, a derivative with a 4-hydroxy-3-methoxy substitution on the phenyl ring demonstrated superior anticancer activity compared to other derivatives in the series. mdpi.com

The following table summarizes the in vitro anticancer activity of some quinolinone derivatives against the MCF-7 cell line.

| Compound | Substituent (R) | IC50 (µg/mL) |

| 7b | 4-methoxy | Significant Activity |

| 7c | 4-hydroxy-3-methoxy | 1.73 ± 0.27 |

| 8a | Phenyl | Significant Activity |

| 8b | 4-methoxy | Significant Activity |

| 8c | 4-hydroxy-3-methoxy | Significant Activity |

| Doxorubicin (Dox) | Reference Drug | - |

| Data sourced from a study on quinolinone derivatives against the MCF-7 cell line. mdpi.com |

These SAR studies indicate that polysubstitution on the quinoline scaffold can enhance biological activity by improving target specificity and potency. researchgate.net The precise chemical tuning of these molecules is a key strategy in the discovery of more effective and safer anticancer drugs. researchgate.net

Antimicrobial Applications and Mechanisms

Quinolone derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The 2-oxo-1,2-dihydroquinoline-3-carbonitrile core has been utilized to develop new agents effective against various pathogenic microorganisms, including drug-resistant strains. nih.gov

Derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.comnih.gov Novel quinolone-3-carbonitrile derivatives have shown moderate to good antibacterial activity with MIC values ranging from 3.13 to 100 µM against various strains. biointerfaceresearch.com

Specifically, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One particular derivative, compound 6c , exhibited potent activity with MIC values of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE. nih.gov

The following table presents the antibacterial activity of selected quinoline-2-one derivatives.

| Compound | MIC (µg/mL) vs MRSA | MIC (µg/mL) vs VRE | MIC (µg/mL) vs MRSE |

| 6c | 0.75 | 0.75 | 2.50 |

| 6l | Promising Activity | Promising Activity | Promising Activity |

| 6o | Promising Activity | Promising Activity | Promising Activity |

| Daptomycin | Reference Drug | Reference Drug | Reference Drug |

| Data from a study on quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria. nih.gov |

Some pyridobenzothiazine acids, which are structurally related to quinolones, also show potent antibacterial activities against both Gram-positive and Gram-negative pathogens. nih.gov

A primary mechanism of action for the antibacterial effects of quinolone derivatives is the inhibition of bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase essential for maintaining the topology of DNA within bacterial cells. nih.gov This enzyme consists of two subunits, GyrA and GyrB. nih.gov

Quinolones target the DNA gyrase-DNA complex, stabilizing it and thereby inhibiting the re-ligation of cleaved DNA strands. mdpi.com This leads to a halt in DNA replication and ultimately results in bacterial cell death. mdpi.com The interaction is thought to involve both the DNA and the enzyme, with the quinolone molecule binding non-covalently in the active site. nih.govmdpi.com Mutations in the GyrA subunit, particularly at residues like Ser83 and Asp87, are frequently associated with quinolone resistance, highlighting the importance of this region for drug binding. nih.gov Some 2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of the GyrB subunit as well. nih.gov

In addition to their antibacterial and anticancer activities, quinoline derivatives have also been investigated for their potential as antifungal and antiviral agents. mdpi.comresearchgate.netnih.gov The broad biological activity of the quinoline scaffold extends to inhibiting the growth of various fungal and viral pathogens. nih.gov

Several studies have reported the antifungal properties of quinoline derivatives against various fungal strains. researchgate.net Quinoxaline derivatives, which are structurally related to quinolines, have demonstrated broad-spectrum antifungal activity against Candida species. nih.gov Similarly, the antiviral potential of quinoline-based compounds has been explored, with some pyrazoloquinolines showing activity against viruses like the herpes simplex virus. mdpi.com The structural diversity of these compounds allows for the development of agents with selective and potent antimicrobial activities. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Other Noteworthy Biological Activities

Beyond their anti-inflammatory and analgesic effects, derivatives of this compound have been investigated for a range of other important biological activities. These include antioxidant, antimalarial, antitubercular, and enzyme-inhibiting properties, highlighting the versatility of this chemical scaffold in addressing diverse therapeutic needs.

The antioxidant potential of quinoline derivatives has been a significant area of research. These compounds can mitigate the damaging effects of oxidative stress, which is implicated in numerous chronic diseases. For example, metal complexes of moxifloxacin, a dihydroquinoline-3-carboxylic acid derivative, have demonstrated notable antioxidant activity in DPPH assays. nih.gov Specifically, Moxifloxacin-Rubidium and Moxifloxacin-Silver metal complexes showed higher antioxidant potential than other tested complexes. nih.gov

Studies on various synthetic quinoline derivatives have confirmed their ability to scavenge free radicals. One study synthesized novel 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone and its copper(II) complexes, indicating the antioxidant interest in this scaffold. researchgate.net Another investigation into new synthetic quinoline derivatives (Qui1, Qui2, Qui3) using DPPH and ABTS assays revealed that compounds with hydroxyl groups (Qui2 and Qui3) showed antioxidant potential, with the para-isomer (Qui3) being a stronger antioxidant than the meta-isomer (Qui2). mdpi.com This suggests that the position and nature of substituents play a crucial role in the antioxidant capacity of these molecules.

| Compound/Derivative | Assay | Key Findings |

| Moxifloxacin-Rubidium (Moxi-Rb) | DPPH | IC50 value of 8.26 µg/ml |

| Moxifloxacin-Silver (Moxi-Ag) | DPPH | IC50 value of 9.19 µg/ml |

| Quinoline Derivative (Qui2 - meta-hydroxyl) | DPPH, ABTS | Showed antioxidant potential. |

| Quinoline Derivative (Qui3 - para-hydroxyl) | DPPH, ABTS | Stronger antioxidant than the meta-isomer; acted as a modulator of HSA's antioxidant activity. |

The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and recent research continues to explore their potential. A study on new quinoline derivatives synthesized from precursors like 2-oxo-1,2-dihydroquinoline-3-carbaldehyde showed moderate to high in vitro antimalarial activity, with some compounds exhibiting IC50 values as low as 0.014 μg/mL against P. falciparum. mdpi.com Another study focusing on 2-oxo-1,2-dihydro-1'H-spiro[indoline-3,2'-quinazoline]-4'-carbohydrazones found that one compound, at a 10 mg/kg dose, showed activity comparable to chloroquine (B1663885) in a murine model. oauife.edu.ng

In the realm of antitubercular research, quinolone derivatives have also shown significant promise. A series of quinolone derivatives were designed and synthesized, with several compounds exhibiting potent activity against the M. tuberculosis H37Rv strain and multidrug-resistant strains, with MIC values in the range of 0.9–3 μg/mL. rsc.org Carboxamide derivatives of 2-quinolones have also been synthesized and screened, with many showing promising antitubercular activity in the Microplate Alamar Blue Assay. orientjchem.org The presence of electron-donating groups on the 2-quinolone moiety was noted to be favorable for this activity. orientjchem.org Furthermore, Schiff base derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been found to be sensitive against M. tuberculosis at a concentration of 50 µg/mL. researchgate.net

The therapeutic effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes. A significant focus of research has been on their activity as DNA gyrase inhibitors. One study identified 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of Escherichia coli DNA gyrase, with one compound showing an IC50 value of 0.0017 μM. nih.gov This highlights their potential as antibacterial agents.

Other enzyme targets have also been explored. For instance, carbohydrazone derivatives were developed with the aim of inhibiting Plasmodium falciparum transketolase (PfTk), a key enzyme in the parasite's pentose (B10789219) phosphate (B84403) pathway, which is crucial for its replication. oauife.edu.ngoauife.edu.ng Molecular docking studies supported the potential of these compounds as PfTk inhibitors. oauife.edu.ng Additionally, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. brieflands.com

Computational Studies in Drug Discovery and Design

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery. These techniques provide insights into the binding modes of ligands with their protein targets, helping to explain structure-activity relationships and guide the rational design of more effective molecules.

Molecular docking studies have been widely applied to understand the pharmacological potential of 2-oxo-1,2-dihydroquinoline derivatives. For example, to investigate their antitubercular activity, Schiff base derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were docked into the crystal structure of the M. tuberculosis protein (5V3Y), revealing good interaction and helping to rationalize their in vitro activity. researchgate.net

In the context of cancer therapy, molecular docking was used to study the interaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with P-glycoprotein (P-gp), a protein associated with multidrug resistance. The studies revealed significant binding affinities, with one derivative showing a high binding energy of -9.22 kcal/mol, mediated by both hydrophobic and hydrogen bond interactions. nih.govnih.gov Similarly, docking studies were performed on carbohydrazone derivatives against Plasmodium falciparum transketolase, which helped in identifying lead candidates for antimalarial drug development. oauife.edu.ng These computational analyses are crucial for predicting binding affinities and understanding the molecular interactions that drive the biological activity of these compounds.

| Compound Class | Protein Target | Key Findings from Docking |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Significant binding affinities via hydrophobic and H-bond interactions; one compound had a binding energy of -9.22 kcal/mol. nih.govnih.gov |

| Schiff base derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | M. tuberculosis protein (5V3Y) | Showed good interaction with the crystal structure, supporting in vitro antitubercular results. researchgate.net |

| Carbohydrazone derivatives | Plasmodium falciparum transketolase (PfTk) | Evaluated interactions and helped identify lead candidates for antimalarial drug development. oauife.edu.ng |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives | HIV-1 Integrase | The scaffold showed an orientation in the active site similar to other known inhibitors. brieflands.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-oxo-1,2-dihydroquinoline, QSAR studies have been instrumental in understanding the structural features that govern their pharmacological effects and in designing new analogs with enhanced potency.

One significant application of QSAR for this class of compounds has been in the context of overcoming multidrug resistance (MDR) in cancer. nih.govnih.gov MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (ABCB1), which expel chemotherapeutic agents from cancer cells. nih.govnih.gov Researchers have developed QSAR models to predict the inhibitory activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against ABCB1. nih.gov

In a study involving a series of 18 such derivatives, various linear and non-linear machine learning methods were used to build predictive models. nih.govnih.gov These methods included k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB). nih.govnih.gov The performance of these models was evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). nih.govnih.gov Among the 16 models developed, a gradient boosting-based model called Catboost demonstrated the highest predictive accuracy, achieving an R² value of 95% with just a single molecular descriptor. nih.govnih.gov

Another QSAR study focusing on the anticancer activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified three key molecular descriptors that govern the compounds' efficacy: ELUMO (Energy of the Lowest Unoccupied Molecular Orbital), MW (Molecular Weight), and POLZ (Polarizability in the Z-direction). researchgate.net This indicates that the electronic properties, size, and polarizability of the molecules are critical for their anticancer effects. researchgate.net Such validated models are valuable for the virtual screening and rational design of novel, more potent anticancer agents before their actual synthesis, thereby streamlining the drug discovery process. researchgate.net

| QSAR Model Type | Machine Learning Method | Number of Compounds | Key Statistical Metric | Result | Predicted Activity |

|---|---|---|---|---|---|

| Non-linear | Gradient Boosting (Catboost) | 18 | Coefficient of Determination (R²) | 0.95 | P-glycoprotein (ABCB1) Inhibition |

| Non-linear | Gradient Boosting (Catboost) | 18 | Root Mean Squared Error (RMSE) | 0.283 | P-glycoprotein (ABCB1) Inhibition |

ADME-Tox Prediction (Excluding specific dosage/administration)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in the early stages of drug discovery. These computational assessments help to identify compounds with favorable pharmacokinetic profiles and low toxicity risk, reducing the likelihood of late-stage failures. Several studies have performed ADME-Tox profiling for derivatives of the this compound scaffold.

For a series of methoxybenzo[h]quinoline-3-carbonitrile analogs, in silico ADME/Tox profiling was conducted using web-based tools like SwissADME and pkCSM. nih.gov Key properties were evaluated to build a pharmacokinetic profile. Lipophilicity, a crucial factor for membrane permeability and solubility, was assessed using the logarithm of the n-octanol/water partition coefficient (Log P). The predicted Log P values for these compounds ranged from 3.27 to 4.84, falling within the moderate range (Log P < 5) that is generally considered favorable for good oral bioavailability. nih.gov

The prediction of excretion was estimated using the total clearance (CLtot) descriptor, with resulting values for the series ranging from 0.434 to 0.570 mL/min/kg. nih.gov Toxicity predictions, specifically oral acute toxicity, were estimated via the LD₅₀ (lethal dose, 50%) value. For the methoxybenzo[h]quinoline-3-carbonitrile series, the predicted LD₅₀ values ranged from 2.498 to 3.875 mol/kg. nih.gov

Further in silico studies on other quinoline derivatives have also shown promising ADME-Tox profiles. researchgate.netnih.govresearchgate.net These analyses indicate that the synthesized compounds often possess reliable ADME properties and are predicted to be non-toxic. researchgate.net For example, evaluations using tools like Pro-Tox II have suggested that certain quinoline compounds are likely non-hepatotoxic, non-carcinogenic, and non-cytotoxic, marking them as promising leads for further investigation. The ability to predict these characteristics computationally allows for the early-stage filtering of chemical libraries to prioritize compounds that are more likely to become successful drug candidates. researchgate.net

| ADME-Tox Parameter | Predicted Range/Value | Implication |

|---|---|---|

| Lipophilicity (Consensus Log P) | 3.27 – 4.84 | Good potential for oral bioavailability |

| Total Clearance (CLtot) | 0.434 – 0.570 mL/min/kg | Prediction of excretion rate |

| Oral Acute Toxicity (LD₅₀) | 2.498 – 3.875 mol/kg | Prediction of acute toxicity level |

Emerging Research Areas and Future Directions

Design and Synthesis of Novel Hybrid Molecules Incorporating the 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Scaffold

A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. nih.gov The 2-oxo-1,2-dihydroquinoline core is an ideal scaffold for this approach due to its versatile chemical handles that allow for the attachment of various other heterocyclic systems. researchgate.net The goal is to design new entities where the individual components may act synergistically or on multiple targets, a concept that is particularly relevant in complex diseases like cancer. nih.govmdpi.com

Researchers have successfully synthesized a variety of hybrid molecules by integrating the 2-oxoquinoline structure with other biologically active moieties such as pyrazolidine, triazole, and various carbohydrazides.

One notable synthetic route involves the creation of pyrazolidine-quinoline hybrids. The synthesis begins with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is reacted with ethyl 3-aryl-2-cyanoacrylates. mdpi.com The resulting intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. researchgate.netmdpi.com

Another advanced approach utilizes click chemistry, a highly efficient and versatile method, to synthesize complex hybrid structures. mdpi.com For instance, a Cu-catalyzed [3+2] cycloaddition reaction has been employed to connect 4-azido-2-quinolones with terminal alkynes bearing other quinolone moieties. mdpi.com This method allows for the tethering of multiple quinolone units through a stable 1,2,3-triazole linker, creating large, multi-scaffold molecules designed for enhanced biological interactions. mdpi.com

Furthermore, the carbohydrazide (B1668358) derivative of 2-oxoquinoline serves as a versatile intermediate for generating a wide array of hybrids. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be converted into its corresponding carbohydrazide by reacting with hydrazine hydrate. nih.govbrieflands.com This intermediate is then condensed with various substituted benzaldehydes to produce a library of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov This strategy demonstrates a straightforward method for introducing diverse aromatic substituents to the core scaffold.

The table below summarizes various synthetic strategies employed to create novel hybrid molecules based on the 2-oxo-1,2-dihydroquinoline scaffold.

| Starting Material | Key Reagents | Heterocyclic Moiety Introduced | Resulting Hybrid Structure |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Ethyl 3-aryl-2-cyanoacrylates, Hydrazine hydrate | Pyrazolidine | 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid researchgate.netmdpi.com |

| 4-azido-2-quinolinones | Terminal alkynes containing quinolone moieties, CuI | 1,2,3-Triazole | 3,3'-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) mdpi.com |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrazine hydrate, Substituted benzaldehydes | Carbohydrazide | N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide nih.govbrieflands.com |

| N-amino-4,7-dimethy-6-nitroquinoline-2-one | Phenyl isocyanate / Phenyl isothiocyanate | Urea / Thiourea | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea/thiourea sapub.org |

These examples underscore the chemical tractability of the 2-oxo-1,2-dihydroquinoline scaffold and the diverse synthetic methodologies being used to generate novel hybrid molecules for further biological investigation.

Investigation of New Biological Targets and Therapeutic Applications

The versatility of the 2-oxo-1,2-dihydroquinoline scaffold has prompted extensive research into its potential therapeutic applications against a wide range of diseases. nih.gov Derivatives of this core structure have been evaluated for numerous biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory effects. researchgate.net The ongoing exploration for new biological targets is a critical area of research, aiming to uncover novel mechanisms of action and expand the therapeutic utility of these compounds.

In the realm of oncology, these derivatives are being investigated for their efficacy against various cancer cell lines, including those of the breast, colon, and pancreas. researchgate.netmdpi.comekb.eg For example, certain 2-oxo-1,2-dihydroquinoline-4-carboxamide analogues have been synthesized and assessed for their antiproliferative activity in esophageal squamous cell carcinoma (ESCC) cell lines, with autophagy modulation suggested as a potential mechanism of action. nih.gov Hybrid molecules incorporating triazole linkers have also shown potent antiproliferative effects, inducing apoptosis and cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. mdpi.com

The antibacterial potential of 2-oxoquinoline derivatives is another significant area of focus. The 4-quinolone-3-carboxylic acid motif is historically renowned for its antibacterial properties, forming the basis of the quinolone class of antibiotics. nih.gov New research explores novel derivatives for activity against various Gram-positive and Gram-negative bacteria. ekb.egfrontiersin.org For instance, N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides have been designed and synthesized to be evaluated for their antibacterial properties. nih.govbrieflands.com

Beyond cancer and bacterial infections, the scaffold is being explored for other therapeutic uses. There is considerable interest in its antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The 4-hydroxy-2-oxo-1,2-dihydroquinoline structure is being investigated as a potential inhibitor of HIV integrase, a key enzyme in the viral replication cycle. nih.govnih.gov This line of inquiry aims to develop new anti-HIV-1 agents to combat the emergence of drug resistance. nih.gov Additionally, the antioxidant properties of some quinoline (B57606) derivatives are being evaluated, highlighting their potential role in mitigating oxidative stress-related conditions. ekb.egfrontiersin.org

The table below details some of the key biological targets and therapeutic areas being investigated for derivatives of the 2-oxo-1,2-dihydroquinoline scaffold.

| Therapeutic Area | Specific Target/Application | Example Compound Class |

| Oncology | Esophageal Squamous Cell Carcinoma (ESCC) | 2-Oxo-1,2-dihydroquinoline-4-carboxamides nih.gov |

| Breast Cancer (MCF-7), Pancreatic Cancer (Panc-1) | (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole hybrids mdpi.com | |

| Colon Cancer (HCT-116) | Functionalized quinoline-2-one derivatives ekb.eg | |

| Infectious Diseases | Antibacterial (Gram-positive and Gram-negative) | N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides nih.govbrieflands.com |

| Anti-HIV-1 | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives nih.govbrieflands.com | |

| HIV Integrase Inhibition | 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold nih.gov | |

| Other Applications | Antioxidant | Quinolonyl-glycine derivatives ekb.eg |

| Fibroblast growth-factor receptor (FGFR1) inhibition | 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline pensoft.net |

This ongoing research continues to uncover the vast therapeutic potential of the 2-oxo-1,2-dihydroquinoline scaffold, driving the development of new drug candidates for a variety of diseases.

Advanced Computational and Theoretical Chemistry Studies for Mechanism Elucidation

Advanced computational and theoretical chemistry studies are becoming indispensable tools for understanding the structure-activity relationships (SAR) and mechanisms of action of this compound derivatives. These in silico methods provide deep insights at the molecular level, guiding the rational design of more potent and selective compounds while reducing the time and cost associated with traditional trial-and-error laboratory synthesis.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This method has been instrumental in studying how 2-oxoquinoline derivatives interact with their biological targets. For example, docking studies have been performed to investigate the binding modes of novel derivatives within the active site of the HIV integrase enzyme, helping to explain their potential inhibitory activity. nih.gov Similarly, in the context of cancer research, molecular docking has been used to probe the interactions of quinoline-based compounds with the kinase domain of the Fibroblast growth-factor receptor 1 (FGFR1), providing a rationale for their observed inhibitory effects. pensoft.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and biological activity.

In addition to predicting binding, computational tools are used to calculate various molecular properties and descriptors that are critical for a compound's druglikeness and pharmacokinetic profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are routinely employed to assess the pharmacological potential of newly designed quinoline derivatives. frontiersin.org These models can forecast properties like molecular weight, lipophilicity (logP), and the potential for blood-brain barrier penetration, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. frontiersin.org

Theoretical chemistry also plays a role in understanding the fundamental electronic and structural properties of these molecules. Calculations of bond angles, bond lengths, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps provide a detailed picture of the molecule's structure and reactivity. researchgate.net This information is valuable for explaining the stability of different conformations and for understanding how the molecule will be recognized by its biological target.

The insights gained from these computational studies are crucial for the iterative process of drug design. By correlating docking scores, predicted ADMET properties, and theoretical calculations with experimentally determined biological activities, researchers can build robust SAR models. These models guide the strategic modification of the 2-oxo-1,2-dihydroquinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties, accelerating the journey from a chemical scaffold to a potential drug candidate.

Development of Sustainable and Scalable Synthetic Methodologies

As the therapeutic potential of this compound derivatives becomes more evident, the development of sustainable and scalable synthetic methodologies is paramount for their potential translation from the laboratory to industrial production. Green chemistry principles are increasingly being applied to minimize the environmental impact of chemical synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One area of focus is the use of more environmentally benign reaction conditions. Traditional synthetic methods often rely on high temperatures and volatile organic solvents. Researchers are exploring alternative approaches, such as microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net Microwave irradiation provides rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. researchgate.net

The choice of catalysts and reagents is another critical aspect of sustainable synthesis. Efforts are being made to replace stoichiometric reagents with catalytic amounts of more efficient and recyclable catalysts. For example, the development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, contributes to sustainability by reducing solvent usage and waste generation. pensoft.net